molecular formula C19H21ClN2O B5686926 1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE

1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE

Cat. No.: B5686926
M. Wt: 328.8 g/mol
InChI Key: KLTAUWKWTAIYDF-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, particularly its effects on neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter receptors, particularly serotonin receptors . This interaction can modulate neurotransmitter levels and influence various physiological processes.

Comparison with Similar Compounds

1-[4-(4-CHLOROPHENYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can be compared with other piperazine derivatives such as:

  • 1-(4-Chlorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine
  • 1-Phenylpiperazine

These compounds share similar structural features but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-5,7-10H,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTAUWKWTAIYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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